molecular formula C13H10BrNO2S B15054174 8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid

8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid

Cat. No.: B15054174
M. Wt: 324.19 g/mol
InChI Key: ZYKPHJMANREFIS-UHFFFAOYSA-N
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Description

8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid is a heterocyclic compound that features a unique structure combining a benzene ring, a cycloheptane ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable precursor followed by cyclization and thiazole formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H10BrNO2S

Molecular Weight

324.19 g/mol

IUPAC Name

12-bromo-5-thia-3-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),3,11,13-pentaene-4-carboxylic acid

InChI

InChI=1S/C13H10BrNO2S/c14-8-4-5-9-7(6-8)2-1-3-10-11(9)15-12(18-10)13(16)17/h4-6H,1-3H2,(H,16,17)

InChI Key

ZYKPHJMANREFIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)C3=C(C1)SC(=N3)C(=O)O

Origin of Product

United States

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